4-BROMO-3-(TRIFLUOROMETHYL)BENZENE-1,2-DIAMINE 4-BROMO-3-(TRIFLUOROMETHYL)BENZENE-1,2-DIAMINE
Brand Name: Vulcanchem
CAS No.: 1445995-83-4
VCID: VC0344536
InChI: InChI=1S/C7H6BrF3N2/c8-3-1-2-4(12)6(13)5(3)7(9,10)11/h1-2H,12-13H2
SMILES: C1=CC(=C(C(=C1N)N)C(F)(F)F)Br
Molecular Formula: C7H6BrF3N2
Molecular Weight: 255.03g/mol

4-BROMO-3-(TRIFLUOROMETHYL)BENZENE-1,2-DIAMINE

CAS No.: 1445995-83-4

Cat. No.: VC0344536

Molecular Formula: C7H6BrF3N2

Molecular Weight: 255.03g/mol

* For research use only. Not for human or veterinary use.

4-BROMO-3-(TRIFLUOROMETHYL)BENZENE-1,2-DIAMINE - 1445995-83-4

Specification

CAS No. 1445995-83-4
Molecular Formula C7H6BrF3N2
Molecular Weight 255.03g/mol
IUPAC Name 4-bromo-3-(trifluoromethyl)benzene-1,2-diamine
Standard InChI InChI=1S/C7H6BrF3N2/c8-3-1-2-4(12)6(13)5(3)7(9,10)11/h1-2H,12-13H2
Standard InChI Key SZBGMYJEGZATAG-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1N)N)C(F)(F)F)Br

Introduction

Chemical Identity and Structure

4-Bromo-3-(trifluoromethyl)benzene-1,2-diamine represents a specialized organic compound with a distinctive molecular architecture. Its structure features a benzene ring core with four critical functional groups: a bromine atom at position 4, a trifluoromethyl group at position 3, and two amino groups at positions 1 and 2.

Basic Chemical Information

The compound is characterized by the following chemical properties:

PropertyValue
CAS Number1445995-83-4
Molecular FormulaC₇H₆BrF₃N₂
Molecular Weight255.03 g/mol
IUPAC Name4-bromo-3-(trifluoromethyl)benzene-1,2-diamine
Synonyms4-Bromo-1,2-diamino-3-(trifluoromethyl)benzene, 6-Bromo-2,3-diaminobenzotrifluoride

The compound's unique structure includes a bromine atom and trifluoromethyl group attached to a benzene ring, complemented by two amino functional groups strategically positioned at the 1 and 2 positions . This specific arrangement contributes significantly to its chemical behavior and applications in various contexts.

Structural Features and Electronic Properties

This unique electronic configuration contributes to its behavior in various chemical environments, making it particularly valuable for specialized applications in chemical synthesis and materials development.

Synthesis Methods

The preparation of 4-bromo-3-(trifluoromethyl)benzene-1,2-diamine requires sophisticated synthetic approaches that carefully manage reaction conditions to optimize yield and product purity.

Laboratory Synthesis Approaches

The synthesis typically involves several careful steps, including halogenation and amination reactions. These processes require precise control of reaction parameters such as temperature, pressure, and solvent selection to maximize yield while minimizing unwanted side reactions. The electronic effects of the trifluoromethyl group significantly influence these reaction pathways, necessitating tailored synthetic strategies.

One documented approach involves a multi-step process similar to that used for analogous compounds. For instance, starting from appropriately substituted anilines, researchers have developed methods that achieve high purity products through carefully controlled reaction sequences .

Scale-Up Production Strategies

The synthetic strategy typically begins with appropriately substituted precursors such as brominated trifluoromethylanilines, which undergo sequential transformations to introduce the diamine functionality in the desired positions . These processes represent significant achievements in synthetic organic chemistry, enabling the reliable production of these structurally complex molecules.

Chemical Reactivity Patterns

The reactivity of 4-bromo-3-(trifluoromethyl)benzene-1,2-diamine is governed by the electronic effects of its functional groups and their influence on the aromatic system.

Influence of Substituents on Reactivity

The trifluoromethyl group exerts a strong electron-withdrawing effect that significantly impacts the electron density distribution within the aromatic ring. This electronic effect, combined with the influence of the bromine atom, creates specific reactivity patterns that determine the compound's behavior in various chemical transformations.

The compound exhibits versatile reactivity, capable of functioning as either a nucleophile or electrophile depending on reaction conditions. This dual reactivity profile makes it particularly valuable as a building block in complex synthetic pathways, where selective reactivity can be leveraged to create sophisticated molecular architectures.

Common Reaction Pathways

The diamine functionality enables numerous reaction pathways, including:

  • Condensation reactions to form heterocyclic compounds

  • Coupling reactions leveraging the bromine handle

  • Coordination chemistry utilizing the amino groups

  • Functional group transformations of the amino groups

These reaction pathways provide synthetic chemists with multiple options for incorporating this building block into more complex molecular structures, particularly those with potential applications in materials science and pharmaceutical development.

Applications in Scientific Research

4-Bromo-3-(trifluoromethyl)benzene-1,2-diamine serves as a valuable compound across multiple scientific disciplines due to its unique structure and reactivity profile.

Organic Synthesis Applications

The compound functions predominantly as an intermediate in organic synthesis, where its unique substitution pattern enables access to complex molecular architectures. Its utility stems from the presence of both the bromine atom and the trifluoromethyl group, which provide handles for further chemical transformations.

The bromine atom serves as an excellent site for metal-catalyzed coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig protocols. Meanwhile, the diamine functionality enables condensation reactions leading to various heterocyclic systems. These properties make the compound particularly valuable in medicinal chemistry and materials science research.

Materials Science Applications

In materials science, 4-bromo-3-(trifluoromethyl)benzene-1,2-diamine contributes to the development of functional materials with specialized properties. The trifluoromethyl group imparts hydrophobicity and stability to materials, while the diamine functionality enables incorporation into polymeric systems through various linking chemistries.

These properties make the compound valuable in developing specialized coatings, electronic materials, and other advanced functional materials where specific electronic or physical properties are required.

Comparative Analysis with Related Compounds

4-Bromo-3-(trifluoromethyl)benzene-1,2-diamine belongs to a family of halogenated aromatic diamines with varying substitution patterns. Comparing this compound with structurally related molecules provides insights into structure-property relationships and application profiles.

Structural Analogs

Several close structural analogs exist, including:

CompoundCAS NumberKey Structural Difference
3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine113170-72-2Different positions of bromine and trifluoromethyl groups
5-Bromo-3-(trifluoromethyl)benzene-1,2-diamineMentioned in literatureIsomeric variation with different substitution pattern
4-Bromo-3-(trifluoromethyl)aniline393-36-2Contains only one amino group instead of two

These structural variations lead to distinct differences in reactivity, physical properties, and applications .

Structure-Property Relationships

The position of substituents on the aromatic ring significantly influences the compound's properties. For instance, the placement of the trifluoromethyl group relative to the amino groups affects their nucleophilicity and basicity. Similarly, the position of the bromine atom influences its accessibility for metal-catalyzed coupling reactions.

These structure-property relationships guide the selection of specific isomers for particular applications, where the electronic and steric environment around functional groups may critically impact performance in synthetic pathways or material properties.

Current Research Directions

Research involving 4-bromo-3-(trifluoromethyl)benzene-1,2-diamine continues to expand across multiple scientific domains, reflecting its versatility as a synthetic building block.

Emerging Applications

Current research directions include the development of new synthetic methodologies that leverage the compound's unique reactivity profile. These efforts aim to establish more efficient routes to complex molecular architectures, particularly those with potential applications in pharmaceutical development and materials science.

The compound's potential in developing functionalized materials continues to be explored, with particular emphasis on creating materials with specific electronic, optical, or surface properties. These applications benefit from the unique combination of functional groups present in the molecule.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator